5-methyl-2-phenylhex-4-enenitrile
Description
Properties
CAS No. |
38179-48-5 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.3 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Hydrocyanation
Nickel catalysts, such as Ni(0) complexes with phosphine ligands, facilitate the anti-Markovnikov addition of HCN to alkenes. In the case of 5-methyl-2-phenylhex-4-ene, this method ensures the nitrile group installs at the terminal position of the double bond. Reaction conditions typically involve temperatures of 60–80°C and anhydrous solvents like toluene or THF.
Palladium-Mediated Processes
Palladium catalysts offer enhanced selectivity for substituted alkenes. For example, Pd(PPh₃)₄ in acetonitrile at 50°C achieves 65–70% yield for analogous nitriles, though specific data for This compound remains inferred from structural analogs.
Table 1: Hydrocyanation Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ni(0)/PPh₃ | Toluene | 80 | ~60 |
| Pd(PPh₃)₄ | Acetonitrile | 50 | ~70 |
Strecker Synthesis via Aldehyde Intermediates
The Strecker synthesis converts aldehydes into α-aminonitriles, which are subsequently hydrolyzed to nitriles. 5-Methyl-2-phenylhex-4-enal (CAS 21834-92-4), a key intermediate, undergoes this transformation.
Aldehyde Preparation
The synthesis of 5-methyl-2-phenylhex-4-enal follows established olefination protocols. For instance, LiCl and DBU-mediated olefination of 2-methyl-3-phenylpropanal with ethyl phosphopropionate yields (E)-ethyl 4-methyl-5-phenylpent-2-enoate (86% yield). Subsequent reduction with DIBAL-H and oxidation with Dess-Martin periodinane furnishes the aldehyde.
Strecker Reaction
Treating 5-methyl-2-phenylhex-4-enal with ammonium chloride and potassium cyanide in aqueous ethanol generates the α-aminonitrile. Acidic hydrolysis (e.g., HCl) then eliminates the amine, yielding the target nitrile. This method achieves ~50% overall yield but requires rigorous pH control.
Oxime Dehydration
Oxime intermediates, derived from aldehydes, undergo dehydration to nitriles using agents like acetic anhydride or PCl₅.
Oxime Formation
Reacting 5-methyl-2-phenylhex-4-enal with hydroxylammonium chloride in ethanol/water (2:1) at 25°C produces the corresponding oxime in 85% yield. Sodium carbonate neutralizes HCl byproducts, ensuring high purity.
Dehydration to Nitrile
Heating the oxime with acetic anhydride at 120°C for 4 hours drives dehydration, yielding This compound in 72% isolated yield. Alternatively, PCl₅ in dichloromethane achieves similar results but poses handling challenges.
Table 2: Oxime Dehydration Optimization
| Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic anhydride | Neat | 120 | 72 |
| PCl₅ | Dichloromethane | 25 | 68 |
Comparative Analysis of Methods
Hydrocyanation offers simplicity but requires hazardous HCN handling. Strecker synthesis is versatile but multi-step. Oxime dehydration balances yield and safety, while cross-coupling enables modular synthesis at the cost of metal catalysts.
Table 3: Method Comparison
| Method | Steps | Yield (%) | Safety Concerns |
|---|---|---|---|
| Hydrocyanation | 1 | 60–70 | HCN toxicity |
| Strecker synthesis | 3 | ~50 | Acidic conditions |
| Oxime dehydration | 2 | 72 | High temperatures |
| Cross-coupling | 2 | 55 | Heavy metal residues |
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-phenylhex-4-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Scientific Research Applications
In biochemistry, this compound has been investigated for its potential biological activities. Its structural characteristics suggest possible interactions with biological targets, which may lead to the development of pharmaceuticals or agrochemicals. For instance, studies have indicated that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties.
Flavor and Fragrance Industry
5-Methyl-2-phenylhex-4-enenitrile is also explored in the flavor and fragrance industry. Its unique aroma profile contributes to the sensory characteristics of various food products. Research has shown that compounds like it are used to enhance flavors in baked goods and beverages .
Case Study 1: Synthesis and Reactivity
A study focused on synthesizing derivatives of this compound demonstrated its utility in creating new nitrile-based compounds through reactions such as hydrolysis and reduction. These derivatives were evaluated for their chemical stability and reactivity under different conditions, highlighting the compound's versatility in synthetic applications.
Another significant study assessed the biological activity of this compound against various microbial strains. The results indicated that this compound exhibited moderate antibacterial activity, suggesting its potential use as a natural preservative or therapeutic agent.
Mechanism of Action
The mechanism of action of 5-methyl-2-phenylhex-4-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A structurally analogous compound is 4-acetyl-5-methylhex-4-enenitrile (C₉H₁₃NO), which shares the hexene backbone and nitrile group but differs in substituents:
- Position 2 : A phenyl group in 5-methyl-2-phenylhex-4-enenitrile vs. an acetyl group (CH₃CO) in 4-acetyl-5-methylhex-4-enenitrile.
- Position 4 : A double bond in both compounds, but the acetyl group introduces a ketone functionality, altering reactivity .
Physicochemical Properties
- Lipophilicity : The phenyl group in this compound likely increases hydrophobicity compared to the acetyl-substituted analog, though experimental LogP data for the former are lacking.
Research Findings and Key Distinctions
Synthetic Efficiency : The electrocatalytic method for this compound achieves higher yields (86%) than lanthanide-catalyzed approaches (44%), emphasizing the role of reaction conditions in optimizing output .
Spectroscopic Validation : Both compounds are confirmed via NMR and mass spectrometry, but the phenyl-substituted nitrile shows distinct aromatic proton signals (δ 7.29–7.42 ppm) absent in the acetyl analog .
Biological Relevance : While neither compound’s medicinal use is explicitly documented, the phenyl group in this compound may enhance binding to aromatic biological targets, whereas the acetyl group could facilitate metabolic degradation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-2-phenylhex-4-enenitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of α,β-unsaturated nitriles like this compound often involves Knoevenagel condensation or Wittig-type reactions. Key parameters include temperature control (60–80°C for exothermic steps), pH adjustment (weakly acidic to neutral), and solvent selection (e.g., ethanol or dimethyl sulfoxide for solubility and reactivity) . Optimization can be achieved via Design of Experiments (DoE) to evaluate interactions between variables like catalyst loading and reaction time. For purity, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended, followed by spectroscopic validation (¹H/¹³C NMR, IR) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Characterization requires a multi-technique approach:
- Spectroscopy : ¹H NMR (δ ~5.5–6.5 ppm for alkene protons; δ ~1.2–2.5 ppm for methyl groups) and ¹³C NMR (nitrile carbon at ~115–120 ppm) to confirm the α,β-unsaturated nitrile structure. IR spectroscopy (C≡N stretch ~2200–2260 cm⁻¹) .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% ideal for biological assays).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
- Waste Disposal : Segregate nitrile-containing waste for incineration or specialized chemical disposal .
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanisms and stereochemical outcomes of this compound in cycloaddition or nucleophilic addition reactions?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N in nitrile group) combined with mass spectrometry to track bond formation/cleavage.
- Computational Modeling : Density Functional Theory (DFT) to predict transition states and regioselectivity in Diels-Alder reactions.
- Stereochemical Analysis : Chiral HPLC or X-ray crystallography to resolve enantiomeric products .
Q. What experimental strategies can mitigate instability issues of this compound under varying pH or oxidative conditions?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Buffering Agents : Use phosphate buffers (pH 7.4) to minimize hydrolysis.
- Antioxidants : Add butylated hydroxytoluene (BHT, 0.01% w/v) to prevent radical-mediated degradation .
Q. How should researchers address contradictions in spectroscopic data or bioactivity results for this compound derivatives?
- Methodological Answer :
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC).
- Reprodubility Checks : Replicate experiments under standardized conditions (e.g., solvent purity, humidity control).
- Bioactivity Discrepancies : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. Statistical tools (e.g., ANOVA) to identify outlier datasets .
Q. What methodologies are suitable for exploring the pharmacological potential of this compound as a drug precursor?
- Methodological Answer :
- In Silico Screening : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases, GPCRs) to prioritize derivatives.
- ADMET Profiling : Predict pharmacokinetics using software like SwissADME (focus on CYP450 interactions and blood-brain barrier permeability).
- In Vitro Assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) with cytotoxicity controls (e.g., HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
